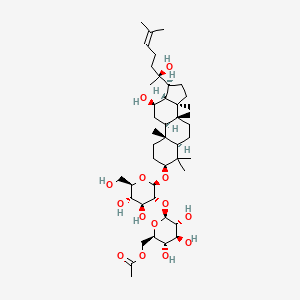
Ginsenoside Rs3
説明
Ginsenoside Rs3 is a natural diol-type ginseng saponin with anticancer effects . It is a deglycosylated secondary metabolic derivative of major ginsenosides and is more readily absorbed into the bloodstream and functions as an active substance .
Synthesis Analysis
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides like Rs3 using synthetic biology techniques effective for their large-scale production . Key enzymes involved in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs), have been identified . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented .Molecular Structure Analysis
While specific details about the molecular structure of Ginsenoside Rs3 were not found in the search results, it is known that ginsenosides are triterpenoid saponins found throughout the Panax ginseng species .Chemical Reactions Analysis
A quantitative analysis of ginsenoside Rs3 is very important for ginseng studies because each ginsenoside shows different medical activity and metabolic pathway . A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rs3, was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .Physical And Chemical Properties Analysis
The diversity of physical structures and chemical properties of rare ginsenosides like Rs3 leads to different pharmacological effects . For example, rare ginsenosides F2, Rg3, Rh3, and CK can inhibit the proliferation, migration, and invasion of cancer cells .科学的研究の応用
- Breast Cancer : Rs3 can counteract the inhibitory effect of the oncogenic long non-coding RNA, ATXN8OS, on the tumor suppressive miR-424-5p. This leads to increased apoptosis and inhibition of breast cancer cell proliferation .
Immunomodulation
Ginsenosides, including Rs3, play a crucial role in modulating the immune system. Recent research highlights their potential in preventing and improving immune disorders and related diseases. Rs3 contributes to:
- Enhanced Immune Response : Rs3 may enhance immune cell activity, promoting better defense against infections and diseases .
Bioimaging Applications
Ginsenoside Rs3-based carbon dots have emerged as a novel bioimaging tool. These fluorescent nanoparticles exhibit excellent biocompatibility and can be used for:
- Cell Imaging : Rs3-based carbon dots can be employed for imaging various cell types, including renal epithelial cells and cancer cells .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of ginsenosides is crucial for optimizing their therapeutic use. Rs3 contributes to:
- Bioconversion : The absorption and bioavailability of ginsenosides depend on gastrointestinal bioconversion abilities. Rs3 processing methods impact its pharmacological activity .
作用機序
Target of Action
Ginsenoside Rs3, a type of ginsenoside found in Panax ginseng, primarily targets tumor cells . It has been shown to upregulate p53, a protein that regulates the cell cycle and functions as a tumor suppressor . This leads to the induction of p21, a cyclin-dependent kinase inhibitor, which initiates growth arrest and apoptosis .
Mode of Action
Ginsenoside Rs3 interacts with its targets by modulating diverse signaling pathways . It regulates cell proliferation mediators such as cyclin-dependent kinases (CDKs) and cyclins, growth factors like c-myc, EGFR, and vascular endothelial growth factor, tumor suppressors like p53 and p21, oncogenes like MDM2, and cell death mediators like Bcl-2, Bcl-xL, XIAP, caspases, and death receptors . It also modulates inflammatory response molecules like NF-κB and COX-2, and protein kinases like JNK, Akt, and AMP-activated protein kinase .
Biochemical Pathways
Ginsenoside Rs3 affects several biochemical pathways. It has been found to regulate the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway and associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells . It also modulates the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs, and long non-coding RNAs, in various types of tumor types, thereby inhibiting tumorigenesis and progression by regulating the corresponding signaling pathways .
Pharmacokinetics
It is known that ginsenosides, in general, are exposed to acid hydrolysis accompanied by side-reactions, glycosyl elimination, and epimerization of c-20 sugar moiety when consumed orally . The C-3 or C-20 oligosaccharides are also cleaved by intestinal microflora stepwise from the terminal sugar . These factors can impact the bioavailability of Ginsenoside Rs3.
Result of Action
The molecular and cellular effects of Ginsenoside Rs3’s action are primarily anticancer. It stimulates cytotoxicity and apoptosis of tumor cells by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression . It also selectively inhibits tumor cell metastasis and enhances immune function .
Action Environment
The action of Ginsenoside Rs3 can be influenced by environmental factors. For instance, the biosynthesis of ginsenosides may be linked to the existence of multiple copies of metabolic genes and isoforms of biosynthetic enzymes . The diverse expression patterns of these isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H74O14/c1-22(2)11-10-15-44(9,53)24-12-17-43(8)31(24)25(47)19-29-41(6)16-14-30(40(4,5)28(41)13-18-42(29,43)7)57-39-37(35(51)32(48)26(20-45)55-39)58-38-36(52)34(50)33(49)27(56-38)21-54-23(3)46/h11,24-39,45,47-53H,10,12-21H2,1-9H3/t24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMCLUKPDAUYFA-BYZJAHJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H74O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rs3 | |
CAS RN |
194861-70-6 | |
| Record name | Ginsenoside Rs3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194861706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



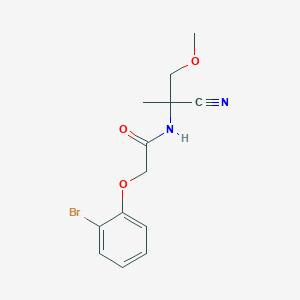
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539200.png)
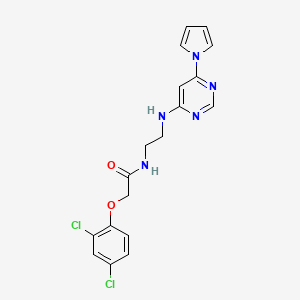
![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)
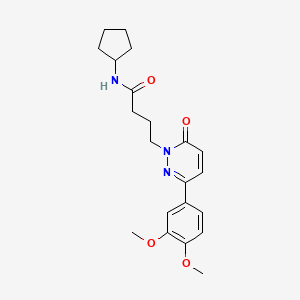
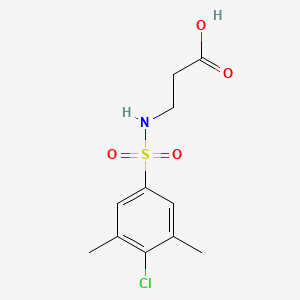
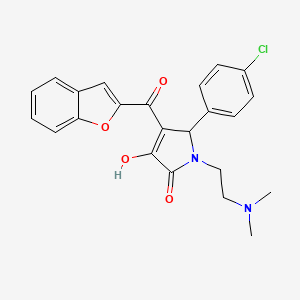

![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)
![N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2539213.png)